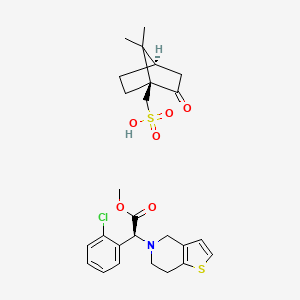

Clopidogrel camsylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

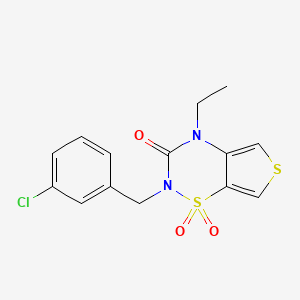

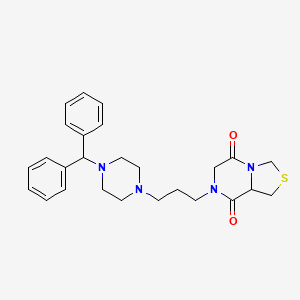

Clopidogrel camsylate is an antiplatelet agent used to inhibit blood clots in various conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is structurally and pharmacologically similar to ticlopidine and is sold under the brand name Plavix among others . This compound works by irreversibly inhibiting a receptor called P2Y12 on platelets, which prevents platelet aggregation and reduces the risk of heart attacks and strokes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel camsylate involves several steps, starting from the precursor compound 2-chlorobenzyl cyanide. The key steps include:

Cyclization: The precursor undergoes cyclization to form a thienopyridine ring.

Hydrolysis: The nitrile group is hydrolyzed to form a carboxylic acid.

Esterification: The carboxylic acid is esterified to form the methyl ester.

Resolution: The racemic mixture is resolved to obtain the active S-enantiomer.

Salt Formation: The active enantiomer is then converted to its camsylate salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pH, and solvent choice are carefully controlled to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Clopidogrel camsylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form its active metabolite.

Reduction: Reduction reactions can convert the active metabolite back to its inactive form.

Substitution: Substitution reactions can occur at the thienopyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Reduction: Reducing agents such as glutathione can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Active Metabolite: The major product of oxidation is the active thiol-containing metabolite.

Inactive Metabolite: Reduction reactions yield inactive carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Clopidogrel camsylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study antiplatelet mechanisms and drug interactions.

Biology: Researchers use it to investigate platelet function and blood clotting pathways.

Medicine: It is extensively studied for its therapeutic effects in preventing cardiovascular events.

Industry: The compound is used in the pharmaceutical industry for the development of antiplatelet therapies.

Wirkmechanismus

Clopidogrel camsylate exerts its effects by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes. This receptor plays a critical role in the activation and aggregation of platelets, which are essential processes in clot formation. By blocking this receptor, this compound prevents platelet aggregation and reduces the risk of thrombotic events .

Vergleich Mit ähnlichen Verbindungen

Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.

Prasugrel: A newer thienopyridine with a faster onset of action and greater potency.

Ticagrelor: A non-thienopyridine P2Y12 inhibitor with reversible binding.

Uniqueness: Clopidogrel camsylate is unique due to its irreversible binding to the P2Y12 receptor, which provides prolonged antiplatelet effects. It is also widely used in combination with aspirin for dual antiplatelet therapy, making it a cornerstone in the management of cardiovascular diseases .

Eigenschaften

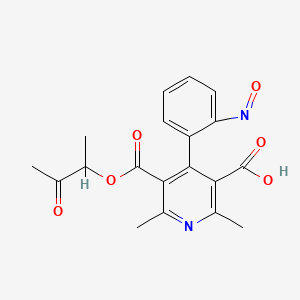

CAS-Nummer |

862163-72-2 |

|---|---|

Molekularformel |

C26H32ClNO6S2 |

Molekulargewicht |

554.1 g/mol |

IUPAC-Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

InChI |

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t15-;7-,10-/m01/s1 |

InChI-Schlüssel |

XEENARPWPCQXST-DDJQTTAYSA-N |

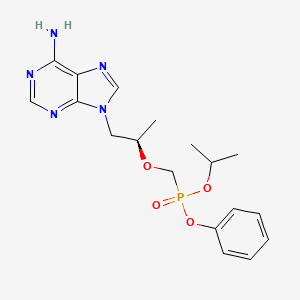

Isomerische SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Kanonische SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.